2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde
CAS No.:
VCID: VC9303371
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde is a complex organic compound featuring a nitro group and an aldehyde functional group attached to a benzene ring, which is further substituted with a 4-methylpiperidin-1-yl moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity. Synthesis MethodsThe synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde typically involves several steps, including nitration and amination reactions. The process may start with the nitration of a suitable benzaldehyde derivative to introduce the nitro group, followed by the introduction of the 4-methylpiperidin-1-yl group through a nucleophilic substitution reaction. Steps in Synthesis:
Chemical Reactions and Applications2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde can undergo various chemical reactions due to its functional groups. The nitro group can be reduced to an amine, and the aldehyde group can participate in condensation reactions. These properties make it useful in the synthesis of more complex molecules and in pharmaceutical applications. Types of Reactions:
Research Findings and ApplicationsResearch on 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde is limited, but compounds with similar structures have been studied for their biological activities, such as antimicrobial and anticancer properties. The unique combination of functional groups in this compound suggests potential applications in drug discovery and material science. Potential Applications:
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Product Name | 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde |
Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | 2-(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde |
Standard InChI | InChI=1S/C13H16N2O3/c1-10-4-6-14(7-5-10)13-3-2-12(15(17)18)8-11(13)9-16/h2-3,8-10H,4-7H2,1H3 |
Standard InChIKey | CJWGGGXUHNSPKD-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
PubChem Compound | 2967598 |
Last Modified | Apr 15 2024 |
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